![molecular formula C17H25NO4 B14417770 Propan-2-yl [3,4-diethoxy-5-(prop-1-en-1-yl)phenyl]carbamate CAS No. 84972-08-7](/img/structure/B14417770.png)
Propan-2-yl [3,4-diethoxy-5-(prop-1-en-1-yl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl [3,4-diethoxy-5-(prop-1-en-1-yl)phenyl]carbamate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl [3,4-diethoxy-5-(prop-1-en-1-yl)phenyl]carbamate typically involves multiple steps, including the formation of the aromatic core, the introduction of the prop-1-en-1-yl group, and the final carbamate formation. Common synthetic routes may involve:
Formation of the Aromatic Core: This can be achieved through electrophilic aromatic substitution reactions.
Introduction of the Prop-1-en-1-yl Group: This step often involves the use of organometallic reagents such as Grignard reagents or organolithium compounds.
Carbamate Formation: This final step can be carried out using isocyanates or carbamoyl chlorides under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl [3,4-diethoxy-5-(prop-1-en-1-yl)phenyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl [3,4-diethoxy-5-(prop-1-en-1-yl)phenyl]carbamate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which Propan-2-yl [3,4-diethoxy-5-(prop-1-en-1-yl)phenyl]carbamate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
- 4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene
Uniqueness
Propan-2-yl [3,4-diethoxy-5-(prop-1-en-1-yl)phenyl]carbamate is unique due to its specific structural features, such as the presence of both diethoxy and prop-1-en-1-yl groups on the aromatic ring. These features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
84972-08-7 |
|---|---|
Molekularformel |
C17H25NO4 |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
propan-2-yl N-(3,4-diethoxy-5-prop-1-enylphenyl)carbamate |
InChI |
InChI=1S/C17H25NO4/c1-6-9-13-10-14(18-17(19)22-12(4)5)11-15(20-7-2)16(13)21-8-3/h6,9-12H,7-8H2,1-5H3,(H,18,19) |
InChI-Schlüssel |
GRQFBAMDEKFUSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=CC(=C1OCC)C=CC)NC(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate](/img/structure/B14417694.png)
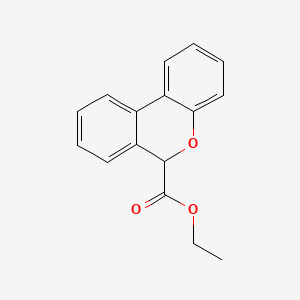


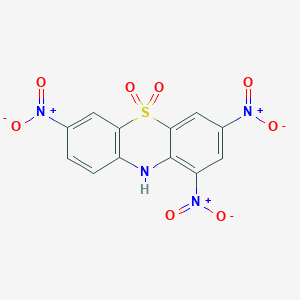
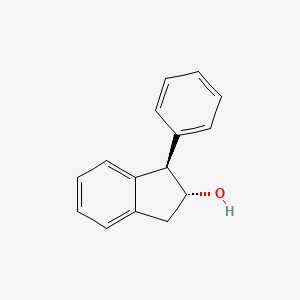


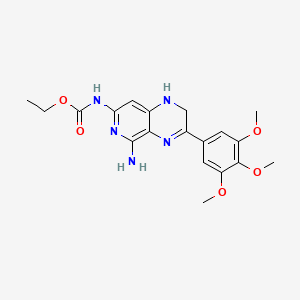
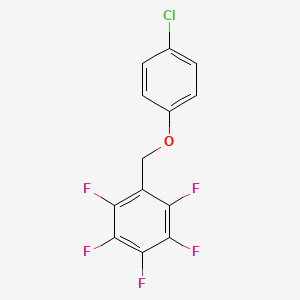
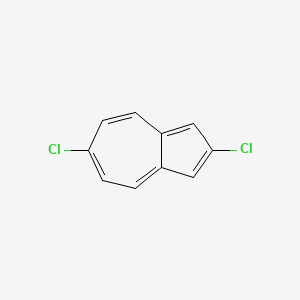
![1,2-Diazabicyclo[3.1.0]hex-2-ene](/img/structure/B14417735.png)
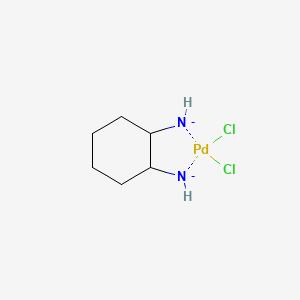
![1-Cyclopentylidene-4-methoxy-2,3-dithiaspiro[4.4]nonane](/img/structure/B14417748.png)
